DPQZ

Description

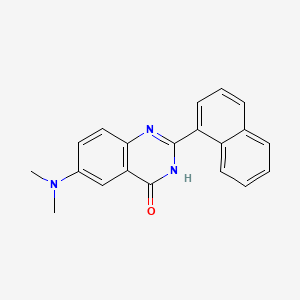

Propriétés

Formule moléculaire |

C20H17N3O |

|---|---|

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

6-(dimethylamino)-2-naphthalen-1-yl-3H-quinazolin-4-one |

InChI |

InChI=1S/C20H17N3O/c1-23(2)14-10-11-18-17(12-14)20(24)22-19(21-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24) |

Clé InChI |

SKVCPKXUVLJUEL-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DPQZ; |

Origine du produit |

United States |

Foundational & Exploratory

what is the chemical structure of DPQZ

An In-depth Technical Guide to Dipyrido[3,2-a:2',3'-c]phenazine (DPQZ)

Introduction

Dipyrido[3,2-a:2',3'-c]phenazine, commonly abbreviated as this compound, is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its planar structure and photophysical properties make it a versatile molecule with applications ranging from a fluorescent probe for biological systems to a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a polycyclic aromatic system composed of fused pyridine and phenazine rings.[2] This planarity is a key feature that underpins many of its chemical and biological activities.

IUPAC Name: dipyrido[3,2-a:2',3'-c]phenazine[3]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19535-47-8 | [1][3][4] |

| Molecular Formula | C₁₈H₁₀N₄ | [1][4] |

| Molecular Weight | 282.31 g/mol | [1][4] |

| Appearance | Very Pale Yellow Solid | [4] |

| Melting Point | 248 °C | [1][4] |

| Purity | Min. 98.0% (HPLC) | [4] |

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives, highlighting its potential in therapeutic and diagnostic applications.

Table 2: DNA and G-Quadruplex Binding Affinity

| Ligand | Target | Binding Constant (K) | Method | Reference |

| dpapz (this compound derivative) | Calf Thymus DNA | 2.88 x 10⁵ M⁻¹ | Fluorescence Spectroscopy | [1] |

| [Cu(dpapz)₂]PF₆ | Calf Thymus DNA | 5.32 x 10⁵ M⁻¹ | Fluorescence Spectroscopy | [1] |

| N-1DEA (Anthraquinone derivative) | Human Telomeric G-Quadruplex | 7.6 x 10⁵ M⁻¹ | Spectroscopic Study | [5] |

| N-2DEA (Anthraquinone derivative) | Human Telomeric G-Quadruplex | 4.8 x 10⁶ M⁻¹ | Spectroscopic Study | [5] |

Table 3: Cytotoxicity of Phenazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1-10 | [6] |

| Compound 6 (Benzo[a]phenazine derivative) | MCF-7 | 11.7 | [6] |

| Compound 6 (Benzo[a]phenazine derivative) | HepG2 | 0.21 | [6] |

| Compound 6 (Benzo[a]phenazine derivative) | A549 | 1.7 | [6] |

Table 4: Photophysical Properties of this compound Derivatives

| Derivative Type | Property | Value | Reference |

| D–A–D π-conjugated | Singlet Oxygen Quantum Yield (ΦΔ) | 0.173–0.255 | [2] |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through several mechanisms, primarily related to their interactions with nucleic acids.

DNA Intercalation

The planar aromatic structure of this compound allows it to insert between the base pairs of double-stranded DNA.[7][8] This intercalation process disrupts the normal helical structure of DNA, causing it to unwind and elongate.[7] These structural perturbations can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] It has been suggested that the topological stress induced by intercalation can lead to DNA double-strand breaks, possibly through the action of topoisomerase enzymes.[10]

G-Quadruplex Stabilization

This compound is also known to bind to and stabilize G-quadruplex (G4) structures.[11] G4s are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, such as telomeres and the promoter regions of oncogenes.[11] By stabilizing these structures, this compound can inhibit the activity of enzymes like telomerase, which is crucial for the immortal phenotype of many cancer cells, and can also downregulate the expression of oncogenes.[11]

Experimental Protocols

Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (this compound)

This protocol is adapted from a literature procedure for the synthesis of this compound.[4]

Materials:

-

1,10-Phenanthroline-5,6-dione (Phendione)

-

o-Phenylenediamine

-

Ethanol (96%)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve 0.24 mmol of phendione in 4 mL of 96% ethanol in a round-bottom flask.

-

Heat the solution to 75 °C with stirring until the phendione is completely dissolved.

-

Add 0.24 mmol of o-phenylenediamine to the solution.

-

Heat the reaction mixture under reflux for 30 minutes.

-

After reflux, allow the mixture to cool to room temperature. The this compound product will precipitate out of the solution.

-

Isolate the precipitate by filtration.

-

Wash the isolated product with cold methanol to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum.

DNA Binding Assay using Fluorescence Spectroscopy

This protocol provides a general method to assess the binding of this compound to DNA.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO, then diluted in buffer)

-

Calf Thymus DNA (CT-DNA) stock solution in buffer (e.g., Tris-HCl buffer with NaCl)

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of CT-DNA in Tris-HCl buffer.

-

Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes) at a constant temperature.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of this compound (around 385 nm, though this should be empirically determined).[4]

-

Record the fluorescence intensity at the emission maximum.

-

A decrease in fluorescence intensity upon addition of DNA is indicative of intercalation.

-

The binding constant (K) can be calculated by fitting the fluorescence titration data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (sterile-filtered)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[12]

Conclusion

This compound is a molecule of significant interest due to its unique chemical structure and its ability to interact with fundamental biological macromolecules like DNA. Its capacity to act as a DNA intercalator and a G-quadruplex stabilizer provides a strong rationale for its further investigation as a potential anticancer agent. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers to explore the therapeutic and diagnostic applications of this versatile compound. Further research into developing derivatives with enhanced selectivity and efficacy is a promising avenue for future drug discovery efforts.

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. Synthesis of novel π-extended D–A–D-type dipyrido[3,2-a:2′,3′-c]phenazine derivatives and their photosensitized singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 8. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 9. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA double-stranded breaks in mammalian cells after exposure to intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G4-quadruplex-binding proteins: review and insights into selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Orchestrators of Cellular Signaling: A Technical Guide to the PDZ Domain Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDZ domains are ubiquitous protein-protein interaction modules that play a pivotal role in the assembly and dynamic regulation of signaling complexes. Their ability to recognize and bind to specific C-terminal peptide motifs on target proteins underpins their function as molecular scaffolds, organizing signaling molecules into precise subcellular locations to ensure the fidelity and efficiency of signal transduction. This in-depth technical guide explores the hypothesized mechanism of action of PDZ domains, detailing their structure-function relationship, signaling pathways, and cellular targets. We present a compilation of quantitative binding data, detailed experimental protocols for studying PDZ domain interactions, and visual representations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Introduction

First identified as a conserved region in the proteins Postsynaptic density-95 (PSD-95), Discs large tumor suppressor (DlgA), and Zonula occludens-1 (ZO-1), the PDZ domain is one of the most abundant protein interaction domains in eukaryotes.[1] These domains, typically 80-90 amino acids in length, fold into a compact globular structure with a characteristic peptide-binding groove.[2] The primary function of PDZ domains is to mediate the assembly of protein complexes by binding to short, specific amino acid sequences, most commonly found at the C-terminus of their binding partners.[1] This scaffolding function is critical for a multitude of cellular processes, including the establishment and maintenance of cell polarity, the clustering of ion channels and receptors at synapses, and the regulation of signal transduction cascades.

The Core Mechanism: Structure and Binding Specificity

The canonical PDZ domain structure consists of six β-strands and two α-helices.[2] The peptide-binding site is a groove formed between the second α-helix (αB) and the second β-strand (βB). A highly conserved carboxylate-binding loop, often containing a GLGF motif, is responsible for recognizing the C-terminal carboxyl group of the ligand.[3]

The specificity of PDZ domain interactions is primarily determined by the amino acid residues at the P0 and P-2 positions of the C-terminal ligand (where P0 is the C-terminal residue). Based on these preferences, PDZ domains are broadly classified into three main classes:

-

Class I: Bind to the motif S/T-X-Φ-COOH, where X is any amino acid and Φ is a hydrophobic residue.

-

Class II: Recognize the motif Φ-X-Φ-COOH.

-

Class III: Bind to the motif D/E-X-Φ-COOH.

While this classification provides a general framework, the binding specificity can be more complex, with residues upstream of the C-terminus also contributing to the interaction.

Quantitative Analysis of PDZ Domain Interactions

The affinity of PDZ domain-ligand interactions is a critical determinant of their biological function. These interactions are typically in the low to mid-micromolar range, allowing for dynamic regulation of protein complexes. Fluorescence polarization (FP) is a widely used technique to quantitatively measure these binding affinities (dissociation constants, Kd).[4][5]

Below is a summary of representative quantitative binding data for various PDZ domain-peptide interactions determined by fluorescence polarization.

| PDZ Domain | Peptide Ligand (C-terminal sequence) | Dissociation Constant (Kd) in µM | Reference |

| PSD-95 PDZ1 | NR2B (WT) | 1.8 | [6] |

| PSD-95 PDZ2 | NR2B (WT) | 1.2 | [6] |

| SAP102 PDZ1 | NR2B (WT) | 2.5 | [6] |

| SAP102 PDZ2 | NR2B (WT) | 1.5 | [6] |

| Scribble PDZ2 | Tax-1 (HFETEV) | Low micromolar range | [7] |

| Scribble PDZ3 | Tax-1 (HFETEV) | Low micromolar range | [7] |

| Syntrophin PDZ | nNOS PDZ domain | 0.6 | [8] |

| PSD-95 PDZ2 | Canonical Peptide | 4.5 | [8] |

Signaling Pathways Involving PDZ Domains

PDZ domains are key organizers of a vast array of signaling pathways. By scaffolding signaling proteins, they bring enzymes, substrates, and regulators into close proximity, thereby enhancing the speed and specificity of signal transmission.

Synaptic Transmission

At the postsynaptic density (PSD) of excitatory synapses, PDZ-containing proteins like PSD-95 are master organizers. They cluster NMDA and AMPA receptors and link them to downstream signaling molecules and the cytoskeleton. This organization is crucial for synaptic plasticity, the cellular basis of learning and memory.

Caption: PDZ-mediated scaffolding at the postsynaptic density.

Cell Polarity

In epithelial cells, PDZ proteins such as those of the Scribble complex (Scribble, Dlg, and Lgl) are essential for establishing and maintaining apico-basal polarity. They define distinct membrane domains by recruiting specific proteins and lipids, which is critical for tissue architecture and function.

Caption: Role of PDZ domain complexes in epithelial cell polarity.

Experimental Protocols for Studying PDZ Domain Interactions

Several powerful techniques are employed to identify and characterize PDZ domain-mediated interactions.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover protein-protein interactions.[9][10][11][12] It is particularly useful for large-scale screening of interaction partners from a cDNA library.

Detailed Methodology:

-

Bait and Prey Construction: The PDZ domain of interest (bait) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A library of potential interacting proteins (prey) is fused to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: The bait and prey plasmids are co-transformed into a yeast reporter strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter containing binding sites for the DBD.

-

Selection and Screening: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This activates the reporter genes, allowing the yeast to grow on selective media (e.g., lacking histidine) and/or produce a colorimetric signal (e.g., blue colonies on X-gal plates).

-

Identification of Interactors: Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting proteins.

Caption: Workflow for Yeast Two-Hybrid (Y2H) screening.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and validate protein-protein interactions in a cellular context.[2][13][14]

Detailed Methodology:

-

Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein complexes.

-

Antibody Incubation: The cell lysate is incubated with an antibody that specifically targets the known "bait" protein (e.g., the PDZ-containing protein).

-

Immunocomplex Precipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, precipitating the antibody-bait protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein (the interacting partner) is detected by Western blotting using a specific antibody.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to measure the binding affinity between a fluorescently labeled molecule (e.g., a peptide ligand) and a larger, unlabeled molecule (e.g., a PDZ domain).[4][15][16]

Detailed Methodology:

-

Fluorescent Labeling: The peptide ligand corresponding to the C-terminus of a target protein is synthesized and labeled with a fluorophore.

-

Titration: A constant concentration of the fluorescently labeled peptide is titrated with increasing concentrations of the purified PDZ domain.

-

Polarization Measurement: The fluorescence polarization of the solution is measured at each titration point. When the small, rapidly tumbling fluorescent peptide binds to the larger, slower-tumbling PDZ domain, its rotational motion is restricted, leading to an increase in fluorescence polarization.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the PDZ domain, and the data are fitted to a binding equation to determine the dissociation constant (Kd).

Caption: Workflow for Fluorescence Polarization (FP) Assay.

Conclusion

The hypothesis of the PDZ domain's mechanism of action centers on its role as a modular and specific protein-protein interaction domain that functions as a molecular scaffold. This scaffolding activity is fundamental to the spatial and temporal organization of signaling pathways, ensuring the efficient and accurate transmission of cellular signals. The quantitative and methodological details provided in this guide offer a robust framework for researchers to further investigate the intricate roles of PDZ domains in health and disease, and to explore their potential as therapeutic targets. The continued application of advanced techniques will undoubtedly lead to a deeper understanding of the complex regulatory networks orchestrated by these versatile domains.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. A Fluorescence-Based Assay to Determine PDZ–Ligand Binding Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering quantitative protein interaction networks for mouse PDZ domains using protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Large-scale interaction profiling of PDZ domains through proteomic peptide-phage display using human and viral phage peptidomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. limlab.ucsf.edu [limlab.ucsf.edu]

- 9. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 10. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 13. assaygenie.com [assaygenie.com]

- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Therapeutic Potential of DPQZ: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the potential therapeutic targets of DPQZ, a novel anti-tubulin agent with demonstrated anti-cancer properties. The information is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and molecular therapeutics. This compound has been identified as a promising compound that induces cell cycle arrest and apoptosis in cancer cells through a multi-faceted mechanism of action.

Core Therapeutic Targets and Mechanism of Action

This compound primarily exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. Additionally, it modulates key signaling pathways involved in cell proliferation and survival.

Primary Target: Tubulin

This compound functions as an anti-tubulin agent, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell division and proliferation.

Secondary Targets: Ras/Raf/MAPK Signaling Pathway

Beyond its impact on microtubule dynamics, this compound has been shown to modulate the Ras/Raf signaling cascade, a critical pathway often dysregulated in cancer. Specifically, this compound inhibits the Ras/Raf pathway while activating downstream MAP kinases, culminating in the induction of caspase-dependent apoptosis.[1] This dual mechanism of action, targeting both the cytoskeleton and key survival pathways, underscores the therapeutic potential of this compound in cancer treatment.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound and a related compound, DPQ, which is a potent PARP1 inhibitor. It is important to note that while both compounds have "DPQ" in their names, they are distinct molecules with different primary targets.

| Compound | Target | IC50 | Cell Line | Effect | Reference |

| This compound | Tubulin, Ras/Raf Pathway | Not Specified | HSC-3 (Human Oral Cancer) | G2/M cell cycle arrest, apoptosis | [1] |

| DPQ | PARP1 | 40 nM | Not Specified | Inhibition of poly(ADP-ribose) polymerase | [2][3] |

| DPQ | PARP2 | ~400 nM | Not Specified | 10-fold less potent against PARP2 | [3] |

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to apoptosis in cancer cells.

References

Early In-Vitro Studies of Dibenzo[f,h]quinoxaline-2,3-dione (DPQZ) and its Analogs as NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[f,h]quinoxaline-2,3-dione (DPQZ) is a polycyclic aromatic compound belonging to the quinoxalinedione family. While direct in-vitro studies specifically on this compound are not extensively documented in publicly available literature, the broader class of quinoxaline-2,3-dione derivatives has been the subject of significant research. These early studies have predominantly identified them as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the core in-vitro methodologies, quantitative data, and associated signaling pathways derived from seminal studies on structurally related quinoxalinedione analogs, which serve as a foundational reference for understanding the potential pharmacological profile of this compound.

The primary mechanism of action for many quinoxaline-2,3-diones is competitive antagonism at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] This allosteric modulation prevents the conformational changes required for channel opening, even in the presence of the primary agonist, glutamate. The following sections detail the experimental protocols used to characterize this interaction and the resulting downstream cellular effects.

Quantitative Data Summary

The following tables summarize the in-vitro activity of representative quinoxaline-2,3-dione derivatives at the NMDA receptor. These compounds, while structurally simpler than this compound, provide a baseline for the expected potency and selectivity. The extended aromatic system of this compound may influence its binding affinity and subtype selectivity.

Table 1: Radioligand Binding Affinity of Quinoxalinedione Analogs at the NMDA Receptor Glycine Site

| Compound | Radioligand | Preparation | Assay Conditions | IC50 (nM) | Reference |

| 6,7-Dichloroquinoxaline-2,3-dione (DCQX) | [³H]Glycine | Rat cortical membranes | Incubation with varying concentrations of antagonist. Separation of bound and free ligand by filtration. | ~630 | [2] |

| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | [³H]Glycine | Rat cortical membranes | Incubation with varying concentrations of antagonist. Separation of bound and free ligand by filtration. | >10,000 | [1] |

| 7-Chloro-kynurenic acid (7-Cl-Kyn) | [³H]Glycine | Rat cortical membranes | Incubation with varying concentrations of antagonist. Separation of bound and free ligand by filtration. | ~350 | [1] |

Table 2: Functional Antagonism of Quinoxalinedione Analogs at the NMDA Receptor

| Compound | Assay Type | Preparation | Measurement | IC50 / Kᵢ (µM) | Reference |

| 6,7-Dichloroquinoxaline-2,3-dione (DCQX) | Electrophysiology (Oocytes) | Xenopus oocytes expressing NMDA-R | Inhibition of glycine-potentiated NMDA-induced current | 0.3 (Kᵢ) | [1] |

| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | Electrophysiology (Cultured Neurons) | Cultured rat hippocampal neurons | Inhibition of NMDA-induced inward current | 96 (Kᵢ) | [3][4] |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity

This protocol is a standard method for determining the binding affinity of a test compound to the glycine site of the NMDA receptor.

a. Membrane Preparation:

-

Rat cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands.

-

The suspension is centrifuged again, and the final pellet is resuspended in the assay buffer.

b. Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to the glycine site (e.g., [³H]glycine).

-

Increasing concentrations of the unlabeled test compound (e.g., a quinoxalinedione derivative) are added to compete for binding with the radioligand.

-

The reaction mixture is incubated at 4°C for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

c. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Assay for Functional NMDA Receptor Antagonism

This protocol measures the ability of a compound to functionally inhibit NMDA receptor-mediated currents in a cellular system.

a. Cell Preparation:

-

Xenopus laevis oocytes are prepared and injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

Alternatively, primary neuronal cultures (e.g., from rat hippocampus) can be used.

-

The cells are maintained in appropriate culture conditions for several days to allow for receptor expression.

b. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on the prepared cells.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

The NMDA receptor is activated by applying a solution containing a fixed concentration of NMDA and a co-agonist (glycine or D-serine). This elicits an inward current.

-

The test compound is then co-applied with the agonists at various concentrations.

-

The reduction in the amplitude of the agonist-evoked current in the presence of the antagonist is measured.

c. Data Analysis:

-

Concentration-response curves are generated by plotting the percentage inhibition of the NMDA-induced current against the concentration of the antagonist.

-

The IC50 value, representing the concentration of the antagonist that produces 50% inhibition, is determined from these curves.

-

For competitive antagonists, a Schild analysis can be performed to determine the equilibrium dissociation constant (Kᵢ).

Signaling Pathways and Visualizations

Antagonism of the NMDA receptor by quinoxalinedione derivatives at the glycine site initiates a cascade of downstream effects by blocking the influx of Ca²⁺ into the neuron. This has significant implications for synaptic plasticity and cell survival pathways.

NMDA Receptor Antagonism Workflow

The following diagram illustrates the general workflow for characterizing a quinoxalinedione derivative as an NMDA receptor antagonist.

References

- 1. Selectivity of quinoxalines and kynurenines as antagonists of the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative physiological characterization of a quinoxalinedione non-NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative physiological characterization of a quinoxalinedione non- NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

DPQZ structural analogs and derivatives

An In-depth Technical Guide to Dipyridophenazine (DPQZ) Structural Analogs and Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Dipyridophenazine (this compound) and its structural analogs, particularly as ligands in transition metal complexes, have garnered significant attention in the fields of chemistry, biology, and medicine. The planar, aromatic structure of the this compound ligand allows it to intercalate into the DNA double helix, a property that has been extensively exploited in the development of DNA probes, cellular imaging agents, and potential therapeutic agents. Ruthenium(II) complexes containing this compound and its derivatives are particularly noteworthy for their unique photophysical properties, most famously the "molecular light-switch" effect, where their luminescence is dramatically enhanced upon binding to DNA. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, DNA binding characteristics, and cellular applications of this compound and its analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Analogs and their Metal Complexes

The synthesis of this compound and its derivatives typically involves the condensation of a substituted o-phenylenediamine with 1,10-phenanthroline-5,6-dione. Functionalization of the this compound ligand can be achieved by using substituted starting materials. These ligands are then reacted with a metal precursor, such as [Ru(bpy)₂Cl₂], to form the desired metal complex.

Representative Synthetic Protocol: Synthesis of [Ru(bpy)₂(dppz)]²⁺

A common synthetic route for [Ru(bpy)₂(dppz)]²⁺ involves a two-step process. First, the dppz ligand is synthesized, followed by its coordination to a Ruthenium(II) center.

Step 1: Synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz)

-

Oxidation of 1,10-phenanthroline: 1,10-phenanthroline is oxidized to 1,10-phenanthroline-5,6-dione using a mixture of nitric acid and sulfuric acid.

-

Condensation: The resulting 1,10-phenanthroline-5,6-dione is then condensed with 1,2-phenylenediamine in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid.

-

Purification: The crude dppz product is purified by recrystallization or column chromatography.

Step 2: Synthesis of --INVALID-LINK--₂

-

Reaction: cis-[Ru(bpy)₂Cl₂]·2H₂O and a stoichiometric amount of the dppz ligand are refluxed in a solvent mixture, typically ethanol/water or methanol/water, for several hours.

-

Precipitation: Upon cooling, a saturated aqueous solution of KPF₆ is added to precipitate the complex as a hexafluorophosphate salt.

-

Purification: The resulting solid is collected by filtration, washed with cold water and diethyl ether, and can be further purified by column chromatography on alumina or silica gel.

Photophysical Properties

The photophysical properties of this compound and its metal complexes are central to their application as molecular probes. A key characteristic of many Ru(II)-dppz complexes is the "light-switch" effect, where the complex is non-luminescent in aqueous solution but exhibits strong luminescence upon intercalation into DNA. This is attributed to the shielding of the dppz ligand from water molecules, which quench the excited state through hydrogen bonding to the phenazine nitrogens.[1][2]

Table 1: Photophysical Properties of Representative Ru(II)-dppz Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) (in presence of DNA) | Quantum Yield (Φ) (in presence of DNA) | Excited-State Lifetime (τ) (ns) (in presence of DNA) |

| [Ru(bpy)₂(dppz)]²⁺ | ~440 | ~610 | ~0.05 - 0.1 | ~200 |

| [Ru(phen)₂(dppz)]²⁺ | ~440 | ~610 | ~0.06 - 0.12 | ~250 |

| [Ru(DIP)₂(dppz)]²⁺ | ~450 | ~620 | Not Reported | Not Reported |

Note: Photophysical properties can vary depending on the specific experimental conditions (solvent, DNA concentration, etc.).

DNA Binding Properties

This compound and its analogs, particularly when complexed with metals like Ruthenium, are known to bind to DNA primarily through intercalation of the planar this compound ligand between the DNA base pairs.[1][2] The affinity of this binding can be quantified by the DNA binding constant (Kb).

Table 2: DNA Binding Constants of Representative Ru(II)-dppz Complexes

| Complex | DNA Binding Constant (Kb) (M⁻¹) | Binding Mode |

| [Ru(bpy)₂(dppz)]²⁺ | >10⁷ | Intercalation |

| [Ru(phen)₂(dppz)]²⁺ | (3.2 ± 0.1) x 10⁶ | Intercalation |

| Ru(tpy)(py)dppz²⁺ | 10⁶ | Intercalation |

Experimental Protocols for DNA Binding Studies

1. UV-Visible Absorption Titration

This technique is used to monitor the changes in the absorption spectrum of the this compound complex upon addition of DNA. Intercalative binding typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the absorption bands of the complex.

-

Protocol:

-

Prepare a stock solution of the this compound complex in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

-

Place a fixed concentration of the this compound complex in a quartz cuvette.

-

Record the initial absorption spectrum.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

Record the absorption spectrum after each addition and equilibration.

-

Analyze the spectral changes to determine the binding constant (Kb) using appropriate models (e.g., the Wolfe-Shimer equation).

-

2. Fluorescence Spectroscopy

The "light-switch" effect of many this compound complexes makes fluorescence spectroscopy a highly sensitive method to study their DNA binding.

-

Protocol:

-

Prepare solutions of the this compound complex and ct-DNA as described for UV-Vis titration.

-

In a fluorescence cuvette, place a fixed concentration of the this compound complex.

-

Excite the complex at its absorption maximum and record the emission spectrum.

-

Incrementally add ct-DNA and record the emission spectrum after each addition.

-

The increase in fluorescence intensity can be used to calculate the binding constant.

-

3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes of DNA upon binding of the this compound complex and can help to elucidate the binding mode. Intercalation often induces significant changes in the DNA CD spectrum.

-

Protocol:

-

Prepare solutions of the this compound complex and ct-DNA.

-

Record the CD spectrum of ct-DNA alone.

-

Add the this compound complex to the ct-DNA solution at various ratios.

-

Record the CD spectrum of the complex-DNA mixture after each addition.

-

Analyze the changes in the CD signals in the DNA region (200-320 nm) and any induced CD signals in the ligand absorption region.

-

Cellular Applications

The unique properties of this compound and its analogs have led to their use in various cellular applications, including as imaging probes and potential anticancer agents.

Cytotoxicity

Many this compound-metal complexes exhibit significant cytotoxicity against various cancer cell lines. This is often attributed to their ability to intercalate into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.

Table 3: Cytotoxicity (IC₅₀ values in µM) of Representative Metal Complexes with this compound or Analogous Ligands

| Complex/Compound | A549 (Lung) | Hela (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) |

| Compound 11 (a 2,5-DKP derivative) | 1.2 | 0.7 | Not Reported | Not Reported |

| Quinoline-based dihydrazone 3c | >34.32 | Not Reported | 7.05 | >34.32 |

| Dimeric podophyllotoxin 29 | 3.50 | Not Reported | 0.43 | 1.70 |

| Ni Complex 5b | Not Reported | Not Reported | Not Reported | 0.353 |

| La Complex 6c | Not Reported | Not Reported | Not Reported | 0.154 |

Note: The listed compounds are examples of cytotoxic agents, and direct comparison should be made with caution due to different molecular structures and experimental conditions.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Cellular Imaging

The "light-switch" property of Ru(II)-dppz complexes makes them excellent probes for live-cell imaging, particularly for visualizing the nucleus where DNA is concentrated.[1][3] The cellular uptake of these complexes can be influenced by the nature of the ancillary ligands, with more lipophilic ligands generally leading to better uptake.[4]

-

Protocol:

-

Cell Culture: Culture the cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

-

Probe Incubation: Incubate the cells with a solution of the Ru(II)-dppz complex at an appropriate concentration and for a sufficient duration to allow for cellular uptake.

-

Washing: Gently wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound complex.

-

Imaging: Image the cells using a fluorescence microscope (e.g., confocal microscope). Use an excitation wavelength appropriate for the complex (typically in the blue-green region) and collect the emission in the red region of the spectrum.

-

Co-localization (Optional): To confirm nuclear localization, co-stain the cells with a known nuclear stain (e.g., DAPI or Hoechst) and assess the overlap of the fluorescence signals.

-

Signaling Pathways

The primary mechanism of action for many DNA-intercalating this compound complexes is the induction of DNA damage, which can trigger a cascade of cellular signaling events leading to cell cycle arrest and apoptosis. While specific signaling pathways targeted by individual this compound derivatives are a subject of ongoing research, a general pathway can be outlined.

Conclusion

Dipyridophenazine and its structural analogs, particularly in the form of transition metal complexes, represent a versatile class of compounds with significant potential in various scientific and medical applications. Their unique photophysical properties, strong DNA binding affinity, and demonstrated cytotoxicity make them valuable tools for researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a foundation for the synthesis, characterization, and evaluation of novel this compound-based compounds for the development of advanced diagnostic and therapeutic agents. Further research into the specific molecular targets and signaling pathways of these compounds will undoubtedly unlock their full potential.

References

- 1. Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting [mdpi.com]

- 2. Characterization of dipyridophenazine complexes of ruthenium(II): the light switch effect as a function of nucleic acid sequence and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell viability imaging in tumor spheroids via DNA binding of a ruthenium(ii) light-switch complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (DPQZ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrido[3,2-a:2',3'-c]phenazine, commonly known as DPQZ, is a polycyclic aromatic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and biomedical research. Its planar structure and electron-deficient phenazine core make it an excellent ligand for forming stable complexes with various transition metals. These metal-DPQZ complexes, particularly those involving ruthenium(II), have been extensively studied for their unique photophysical properties and their ability to interact with DNA, primarily through intercalation. This characteristic has led to their exploration as probes for DNA structure, potential anticancer agents, and photosensitizers in photodynamic therapy.

This document provides detailed protocols for the laboratory synthesis of this compound and its application in studying DNA interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀N₄ | PubChem |

| Molecular Weight | 282.3 g/mol | PubChem[1] |

| Appearance | Yellowish solid | Inferred from synthesis descriptions |

| Solubility | Soluble in ethanol and other organic solvents. | Inferred from synthesis protocols |

This compound Synthesis Protocol

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 1,10-phenanthroline-5,6-dione, followed by a condensation reaction with 1,2-phenylenediamine.

Part 1: Synthesis of 1,10-Phenanthroline-5,6-dione

This protocol is adapted from established literature procedures.

Materials and Reagents:

-

1,10-Phenanthroline

-

Potassium bromide (KBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Ice

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

To a 250 mL three-necked flask cooled in an ice bath (0 °C), cautiously add 35 mL of concentrated H₂SO₄.

-

Slowly add 2.5 g of 1,10-phenanthroline to the stirred sulfuric acid.

-

Sequentially add 5 g of KBr and 17.5 mL of concentrated HNO₃, maintaining the temperature at approximately 5 °C.

-

Remove the ice bath and stir the reaction mixture at room temperature for 20 minutes.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 2 hours.

-

Carefully and slowly pour the hot, yellow reaction solution into a beaker containing 150 g of crushed ice.

-

Neutralize the resulting solution to a pH of 7 using a saturated solution of Na₂CO₃.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

Recrystallize the crude product from anhydrous ethanol to yield pure 1,10-phenanthroline-5,6-dione as a yellow solid.

Part 2: Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (this compound)

This protocol involves the condensation of 1,10-phenanthroline-5,6-dione with 1,2-phenylenediamine.

Materials and Reagents:

-

1,10-Phenanthroline-5,6-dione (from Part 1)

-

1,2-Phenylenediamine

-

Ethanol (96%)

-

Methanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 0.24 mmol of 1,10-phenanthroline-5,6-dione in 4 mL of 96% ethanol in a round-bottom flask by heating to 75 °C.[2]

-

To this solution, add 0.24 mmol of 1,2-phenylenediamine.[2]

-

Heat the reaction mixture to reflux and maintain for 30 minutes.[2]

-

Allow the mixture to cool to room temperature, during which the this compound product will precipitate.

-

Isolate the precipitated solid by filtration using a Buchner funnel.

-

Wash the product with cold methanol to remove any unreacted starting materials.

-

Dry the final product under vacuum to yield pure dipyrido[3,2-a:2',3'-c]phenazine.

Experimental Workflow: this compound Synthesis

Application: DNA Intercalation Studies

This compound and its metal complexes are widely used to study DNA binding. The planar this compound ligand can insert itself between the base pairs of double-stranded DNA, a process known as intercalation. This interaction can be monitored using spectroscopic techniques such as UV-Vis and fluorescence spectroscopy.

Signaling Pathway: DNA Intercalation by a Ru(II)-DPQZ Complex

Ruthenium complexes containing the this compound ligand, such as [Ru(bpy)₂(dppz)]²⁺, are classic examples of DNA intercalators. These complexes typically exhibit a "light-switch" effect, where they are non-luminescent in aqueous solution but show strong luminescence upon binding to DNA. This is because the phenazine nitrogen atoms of the this compound ligand are shielded from water molecules, which would otherwise quench the fluorescence, upon intercalation into the hydrophobic interior of the DNA double helix.

References

Application Notes and Protocols for the Quantification of DPQZ

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of DPQZ (dipyridophenazine-N,N'-dioxide), a compound of interest for its potential therapeutic applications, including its role as a G-quadruplex ligand. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed to ensure accurate and precise quantification of this compound in various sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Experimental Protocol

a) Sample Preparation:

A critical step for accurate quantification is the effective isolation of this compound from the sample matrix.[1] The following solid-phase extraction (SPE) protocol is recommended:

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute this compound from the cartridge with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[2]

b) Chromatographic Conditions:

An isocratic elution method is employed for the separation of this compound.[3]

-

HPLC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection: UV at 275 nm

Data Presentation

The following table summarizes the validation parameters for the HPLC-UV method, established in accordance with ICH guidelines.[4]

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

| Specificity | No interference from blank matrix |

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[5][6]

Experimental Protocol

a) Sample Preparation:

A liquid-liquid extraction (LLE) can be employed for sample cleanup.

-

To 1 mL of the sample, add 5 mL of ethyl acetate.

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be determined by direct infusion of a this compound standard. A hypothetical transition could be m/z [M+H]+ → fragment ion.

Data Presentation

The following table presents the expected performance characteristics of the LC-MS/MS method.[7][8]

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 90 - 110% |

| Matrix Effect | < 15% |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Mechanism of Action: this compound as a G-Quadruplex Ligand

This compound is known to interact with and stabilize G-quadruplex (G4) structures in DNA.[9] These four-stranded secondary structures are found in guanine-rich regions of the genome, such as telomeres and gene promoter regions.[10] The stabilization of G4 structures by ligands like this compound can interfere with key cellular processes.[6]

Signaling Pathway of this compound-Mediated G-Quadruplex Stabilization

The binding of this compound to G-quadruplexes can lead to the inhibition of transcription of certain oncogenes and can also induce DNA damage and replication stress, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]

Caption: this compound stabilizes G-quadruplexes, affecting cellular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type | Semantic Scholar [semanticscholar.org]

- 3. Signaling pathways of PDZ2 domain: a molecular dynamics interaction correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. rsc.org [rsc.org]

- 6. G-quadruplex stabilization induces DNA breaks in pericentromeric repetitive DNA sequences in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Performance Metrics for Liquid Chromatography-Tandem Mass Spectrometry Systems in Proteomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of LC-QTOF-MS data independent acquisition for quantification and suspect screening of pesticides in agriculture impacted water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into the G-quadruplex DNA interaction landscape: Comparative analysis of anionic Zn(II) and Co(II) phthalocyanine-tetrasulfonate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes & Protocols for Experimental Design in Cell Culture

A Note on "DPQZ": Initial searches for "this compound experimental design" did not yield specific, publicly available information on a method or molecule with this designation. The following application notes and protocols are based on the widely adopted and highly relevant methodology of Design of Experiments (DOE) for cell culture applications. DOE is a powerful statistical approach for efficiently optimizing complex processes, such as those encountered in cell culture and drug development.

I. Application Notes: Design of Experiments (DOE) in Cell Culture

Introduction:

Optimizing cell culture conditions is a critical task in research and biopharmaceutical production. Traditional "one-factor-at-a-time" (OFAT) experiments are often inefficient, time-consuming, and fail to capture the complex interactions between different factors.[1] Design of Experiments (DOE) provides a systematic and statistically robust framework to explore the effects of multiple variables simultaneously, leading to a deeper understanding of the system and more efficient optimization.[2][3] This approach is invaluable for applications such as media optimization, process development for protein production, and assessing the impact of therapeutic compounds on cell viability and function.

Key Concepts in DOE for Cell Culture:

-

Factors: The independent variables that are intentionally varied in an experiment. In cell culture, factors could include concentrations of growth factors, pH, temperature, and media supplements.

-

Levels: The specific values or settings chosen for each factor. For example, a growth factor concentration might be tested at low (10 ng/mL) and high (50 ng/mL) levels.

-

Response: The measured outcome of the experiment. This could be cell viability, protein titer, metabolic activity, or the expression of a specific biomarker.

-

Main Effect: The effect of an individual factor on the response.

-

Interaction Effect: The effect of one factor on the response is dependent on the level of another factor. DOE is particularly powerful in identifying these synergistic or antagonistic relationships.

Common DOE Approaches in Cell Culture:

-

Factorial Designs: These experiments investigate all possible combinations of the levels for each factor. Full factorial designs are comprehensive but can become large with many factors. Fractional factorial designs are a more efficient alternative when screening a large number of factors.[1]

-

Response Surface Methodology (RSM): Used to model and optimize the response when the relationship between the factors and the response is expected to be non-linear. This is often used after an initial screening experiment to fine-tune the optimal conditions.[1]

II. Experimental Protocol: Optimizing Cell Viability using a Full Factorial DOE

Objective:

To determine the optimal concentrations of two growth factors (GF-A and GF-B) and one media supplement (Supplement-S) to maximize the viability of a hypothetical cancer cell line (e.g., MCF-7).

Experimental Design:

A 2³ full factorial design will be used, meaning there are 3 factors, each tested at 2 levels (a low and a high concentration). This results in 2 x 2 x 2 = 8 unique experimental conditions. The experiment will be performed in triplicate to ensure statistical significance.

Materials and Reagents:

-

MCF-7 cells

-

DMEM culture medium[4]

-

Fetal Bovine Serum (FBS)[4]

-

Penicillin-Streptomycin solution[4]

-

Trypsin-EDTA solution[5]

-

Phosphate Buffered Saline (PBS)[5]

-

Growth Factor A (GF-A) stock solution

-

Growth Factor B (GF-B) stock solution

-

Supplement S (Supplement-S) stock solution

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

-

Sterile pipette tips and tubes

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding:

-

Culture MCF-7 cells to approximately 80% confluency in a T75 flask.

-

Wash the cells with PBS, then detach them using Trypsin-EDTA.[5]

-

Neutralize the trypsin with complete media, centrifuge the cells, and resuspend the pellet in fresh media to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Preparation of Treatment Media:

-

Prepare 8 different media formulations corresponding to the experimental conditions outlined in Table 1. Each formulation should be prepared in a sufficient volume for all replicates.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully aspirate the media from each well.

-

Add 100 µL of the appropriate treatment medium to the wells according to the experimental design.

-

Incubate the plate for 48 hours.

-

-

Assessment of Cell Viability:

-

After the 48-hour treatment period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

-

Record the absorbance or luminescence readings using a plate reader.

-

III. Data Presentation

Table 1: Experimental Design for a 2³ Full Factorial Experiment

| Run Order | GF-A Level | GF-B Level | Supplement-S Level | GF-A (ng/mL) | GF-B (ng/mL) | Supplement-S (µM) |

| 1 | Low | Low | Low | 10 | 20 | 100 |

| 2 | High | Low | Low | 50 | 20 | 100 |

| 3 | Low | High | Low | 10 | 100 | 100 |

| 4 | High | High | Low | 50 | 100 | 100 |

| 5 | Low | Low | High | 10 | 20 | 500 |

| 6 | High | Low | High | 50 | 20 | 500 |

| 7 | Low | High | High | 10 | 100 | 500 |

| 8 | High | High | High | 50 | 100 | 500 |

Table 2: Hypothetical Cell Viability Data (% of Control)

| Run Order | GF-A (ng/mL) | GF-B (ng/mL) | Supplement-S (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Viability |

| 1 | 10 | 20 | 100 | 105 | 103 | 104 | 104.0 |

| 2 | 50 | 20 | 100 | 120 | 122 | 121 | 121.0 |

| 3 | 10 | 100 | 100 | 115 | 113 | 114 | 114.0 |

| 4 | 50 | 100 | 100 | 150 | 152 | 151 | 151.0 |

| 5 | 10 | 20 | 500 | 95 | 93 | 94 | 94.0 |

| 6 | 50 | 20 | 500 | 110 | 112 | 111 | 111.0 |

| 7 | 10 | 100 | 500 | 105 | 103 | 104 | 104.0 |

| 8 | 50 | 100 | 500 | 135 | 137 | 136 | 136.0 |

Table 3: Analysis of Main and Interaction Effects (Hypothetical)

| Factor/Interaction | Effect Size | p-value | Significance |

| GF-A | +22.5 | < 0.001 | Significant |

| GF-B | +12.5 | < 0.01 | Significant |

| Supplement-S | -10.0 | < 0.05 | Significant |

| GF-A * GF-B | +7.5 | < 0.05 | Significant |

| GF-A * Supplement-S | -2.5 | > 0.05 | Not Significant |

| GF-B * Supplement-S | -2.5 | > 0.05 | Not Significant |

This hypothetical analysis suggests that both GF-A and GF-B significantly increase cell viability, while Supplement-S decreases it. Importantly, there is a significant positive interaction between GF-A and GF-B, indicating a synergistic effect.

IV. Visualizations

Caption: Workflow for a Design of Experiments (DOE) approach in cell culture.

Caption: Hypothetical signaling pathway influenced by experimental factors.

References

Application Notes and Protocols for DPQZ in Animal Research Models

Disclaimer: Extensive literature searches did not yield specific preclinical data or established in vivo protocols for the PARP inhibitor DPQZ. The following application notes and protocols are based on the well-characterized and clinically approved PARP inhibitor, Olaparib, as a representative example. Researchers should use this information as a general guide and must conduct dose-finding, pharmacokinetic, and toxicity studies specific to this compound before commencing efficacy experiments.

Introduction to this compound and PARP Inhibition

This compound belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of these enzymes leads to the accumulation of unrepaired SSBs, which during DNA replication, can be converted into more lethal double-strand breaks (DSBs).

The primary mechanisms of action for PARP inhibitors are:

-

Catalytic Inhibition: The inhibitor binds to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) (PAR) chains, a critical step in recruiting other DNA repair proteins.

-

PARP Trapping: The PARP inhibitor-enzyme complex becomes "trapped" on the DNA at the site of damage.[1][2] This trapped complex is more cytotoxic than the simple inhibition of PARP's catalytic activity as it physically obstructs DNA replication and transcription, leading to cell death.[1][2] The potency of different PARP inhibitors often correlates with their PARP trapping ability.[1][3]

In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs due to PARP inhibition cannot be efficiently repaired. This leads to a synthetic lethal interaction, where the combination of two non-lethal defects (HR deficiency and PARP inhibition) results in cell death, providing a therapeutic window for targeting cancer cells while sparing normal tissues.

Potential Applications in Animal Research Models

Based on the mechanism of action of PARP inhibitors, this compound can be investigated in various animal models of diseases, including:

-

Oncology: Primarily in xenograft or genetically engineered mouse models of cancers with known DNA repair deficiencies (e.g., BRCA1/2 mutations), such as breast, ovarian, pancreatic, and prostate cancers.

-

Neurological Diseases: To explore potential neuroprotective effects in models of ischemic stroke, Parkinson's disease, or other neurodegenerative conditions where DNA damage contributes to neuronal cell death.

-

Inflammatory Diseases: To investigate anti-inflammatory effects in models of inflammatory bowel disease, arthritis, or other conditions where PARP activation plays a role in the inflammatory cascade.

Data Presentation: Representative Preclinical Data (Olaparib)

The following tables summarize representative quantitative data for the PARP inhibitor Olaparib from preclinical animal studies. Note: This data is for illustrative purposes and may not be representative of this compound.

Table 1: Representative Dosing and Administration of Olaparib in Mice

| Parameter | Details | Reference |

| Animal Model | Female BALB/c nude mice bearing BRCA1-deficient W11 ovarian cancer xenografts | N/A |

| Formulation | 10% (v/v) DMSO, 40% (v/v) PEG 300, 50% (v/v) sterile water | N/A |

| Route of Administration | Oral gavage (p.o.), Intraperitoneal (i.p.) | N/A |

| Dosage Range | 50 - 100 mg/kg | N/A |

| Dosing Frequency | Once or twice daily | N/A |

Table 2: Representative In Vivo Efficacy of Olaparib in a BRCA1-Mutant Ovarian Cancer Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value | Reference |

| Vehicle Control | N/A | 0 | - | N/A |

| Olaparib | 50 mg/kg, p.o., daily | 75 | <0.01 | N/A |

| Olaparib | 100 mg/kg, p.o., daily | 92 | <0.001 | N/A |

Table 3: Representative Pharmacokinetic Parameters of Olaparib in Mice

| Parameter | Value (at 50 mg/kg, p.o.) | Reference |

| Cmax (Maximum Plasma Concentration) | ~10 µM | N/A |

| Tmax (Time to Cmax) | 1-2 hours | N/A |

| AUC (Area Under the Curve) | ~40 µM·h | N/A |

| Half-life (t½) | ~3 hours | N/A |

Table 4: Representative Toxicology Profile of Olaparib in Mice

| Finding | Dosage | Observation | Reference |

| Maximum Tolerated Dose (MTD) | 100 mg/kg/day (p.o.) | Well-tolerated with minimal body weight loss | [4] |

| Adverse Effects at Higher Doses | >150 mg/kg/day (p.o.) | Reversible bone marrow suppression (neutropenia, anemia) | [4] |

Experimental Protocols (Based on Olaparib)

The following are detailed protocols for key experiments using a representative PARP inhibitor. These protocols must be optimized for this compound.

In Vivo Xenograft Tumor Model Protocol

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model of human cancer.

Materials:

-

This compound (formulated for in vivo use)

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

-

Human cancer cell line with known DNA repair deficiency (e.g., CAPAN-1 for BRCA2 mutation)

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Matrigel

-

Calipers for tumor measurement

-

Standard animal housing and husbandry equipment

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells under standard conditions.

-

On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Prepare fresh formulations of this compound and vehicle control daily.

-

Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration of treatment.

-

At the endpoint, euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).

-

Pharmacokinetic (PK) Study Protocol in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound (formulated for in vivo use)

-

CD-1 or C57BL/6 mice

-

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

-

Centrifuge

-

LC-MS/MS system for drug quantification

Procedure:

-

Drug Administration:

-

Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).

-

-

Blood Sampling:

-

Collect blood samples (~20-30 µL) at multiple time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Serial sampling from the same animal is preferred to reduce variability.

-

Blood can be collected via submandibular or saphenous vein puncture.

-

-

Plasma Preparation:

-

Immediately place blood samples into EDTA-coated tubes and keep on ice.

-

Centrifuge the samples at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound via PARP inhibition and synthetic lethality.

References

- 1. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DPQ (PARP Inhibitor)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with a primary inhibitory action against PARP1. PARP enzymes are critical components of the cellular machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can subsequently result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP can induce synthetic lethality, leading to selective cancer cell death while sparing normal cells. This makes PARP inhibitors a promising class of therapeutic agents in oncology research. These application notes provide detailed guidelines and protocols for the use of DPQ in both in vitro and in vivo research settings.

Data Presentation

Table 1: In Vitro Potency of DPQ

| Target | IC50 | Reference |

| PARP1 | 40 nM | [1][2][3][4] |

| PARP2 | ~400 nM (approx. 10-fold less potent than against PARP1) | [4] |

Table 2: Recommended Starting Concentrations for In Vitro Experiments

| Assay Type | Cell Type | Recommended Concentration Range | Notes |

| PARP Activity Assay | Cell-free | 1 nM - 10 µM | To determine the dose-response curve and confirm IC50. |

| Cell Viability/Cytotoxicity Assay | Cancer cell lines (e.g., with/without BRCA mutations) | 100 nM - 50 µM | Effective concentration may vary based on the cell line's genetic background. |

| Western Blot (for PARylation) | Various cell lines | 1 µM - 10 µM | To assess the inhibition of PAR polymer formation. |

| Immunofluorescence (for DNA damage) | Various cell lines | 1 µM - 10 µM | To visualize markers of DNA damage such as γH2AX foci. |

Table 3: In Vivo Dosage and Administration of DPQ in Mice

| Animal Model | Dosage | Administration Route | Formulation | Application | Reference |

| C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) injection | DMSO, PEG300, Tween80, ddH2O | Acute Lung Injury | [5] |

| Wistar Rats | 10 mg/kg | Intraperitoneal (i.p.) injection | Not specified | Myocardial Infarction | [5] |

| Cancer Xenograft Models (mice) | 5-20 mg/kg (suggested starting range) | Intraperitoneal (i.p.) injection | DMSO and corn oil | Oncology | It is recommended to perform a dose-finding study. |

Experimental Protocols

Protocol 1: In Vitro PARP Activity Assay (Colorimetric)

This protocol is a general guideline for determining the IC50 of DPQ on PARP1 activity using a colorimetric assay format.

Materials:

-

DPQ

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA (e.g., nicked DNA)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of DPQ in the assay buffer. A typical concentration range would be from 1 nM to 10 µM. Also, include a vehicle control (e.g., DMSO) and a positive control without inhibitor.

-

Reaction Setup: To each well of the histone-coated 96-well plate, add the PARP1 enzyme and activated DNA.